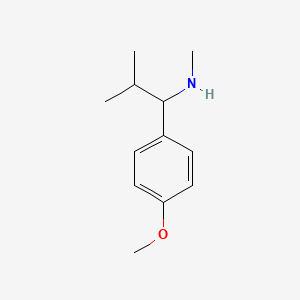

1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine

Vue d'ensemble

Description

1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a methoxyphenyl group attached to a dimethylpropan-1-amine backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with acetone under base-catalyzed conditions to form an intermediate, which is then further reacted to yield the final product . Another method involves the hydrogenation of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol using Raney nickel and borohydride as catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction can produce 4-methoxyphenylethanol.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that dimethylamine derivatives possess significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating potential as an antibacterial agent. A study highlighted the synthesis of several dimethylamine derivatives, including 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine, which exhibited notable activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structure allows it to function as a histone deacetylase inhibitor (HDACI), which is crucial in cancer therapy. A series of derivatives were synthesized based on this compound, showing promising antiproliferative activity against HeLa cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The following table summarizes the anticancer activity of various derivatives:

| Compound Name | IC50 (μM) | Comparison Standard | Standard IC50 (μM) |

|---|---|---|---|

| This compound | 0.69 | Doxorubicin | 2.29 |

| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide | 0.13 | - | - |

Neurological Applications

Dimethylamine derivatives have been explored for their potential effects on the central nervous system (CNS). The compound may exhibit properties that can modulate neurotransmitter systems, making it a candidate for further research in treating neurological disorders .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Common synthetic routes include:

- Alkylation Reactions : Utilizing alkyl halides to introduce the dimethylamine moiety.

- Functional Group Modifications : Altering substituents on the aromatic ring to enhance biological activity.

The following table outlines some synthetic routes and their yields:

| Reaction Type | Starting Material | Product Yield (%) |

|---|---|---|

| Alkylation with dimethylamine | 4-methoxybenzaldehyde | 85 |

| Reduction of corresponding amides | N,N-dimethylpropanamide | 92 |

Case Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial properties of a series of dimethylamine derivatives, including our compound of interest. The results indicated that modifications on the aromatic ring significantly influenced antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In another investigation, compounds derived from this compound were tested against various cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells through HDAC inhibition .

Mécanisme D'action

The mechanism of action of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a serotonin releasing agent, binding to alpha receptors to mediate its effects . This interaction can influence neurotransmitter levels and modulate various physiological processes.

Comparaison Avec Des Composés Similaires

4-Methoxyamphetamine: Shares a similar methoxyphenyl group and exhibits serotonin releasing properties.

4-Methoxyphenyl-1H-indole: Contains a methoxyphenyl group and is studied for its enzyme inhibition properties.

4-Methoxyphenyl-1H-imidazole: Another compound with a methoxyphenyl group, known for its biological activities.

Uniqueness: 1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Activité Biologique

1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine, commonly referred to as a substituted phenethylamine, has garnered attention in pharmacological research due to its potential therapeutic effects. This compound is structurally related to various psychoactive substances and has been investigated for its biological activities, particularly in the context of neuropharmacology and cancer treatment.

- Molecular Formula : C12H19NO

- Molecular Weight : 193.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and its potential as an inhibitor of specific enzymes. Notably, studies have indicated that this compound may exhibit selective inhibition of phosphodiesterase enzymes (PDEs), which play a crucial role in cyclic AMP metabolism, thereby influencing various signaling pathways involved in inflammation and neuroprotection .

Biological Activity Overview

This compound has been evaluated for various biological activities:

- Antidepressant Effects : Similar compounds have shown affinity for serotonin transporters (SERT) and norepinephrine transporters (NET), suggesting potential antidepressant properties. Binding assays indicate that derivatives of this compound can displace radioligands at SERT with varying affinities .

- Anticancer Activity : Research has demonstrated that certain derivatives exhibit significant antiproliferative effects against cancer cell lines, with IC50 values ranging from 0.69 μM to 11 μM, indicating strong potential as anticancer agents .

Case Study 1: Antidepressant Potential

In a study evaluating the binding affinity of various phenethylamines, it was found that this compound analogs showed promising results in displacing radioligands at SERT. The K_i values calculated suggested a moderate to high affinity for these receptors, which is indicative of their potential use as antidepressants .

Case Study 2: Anticancer Properties

A synthesized series of compounds based on the structure of this compound were tested against HeLa cells. The results indicated that these compounds exhibited significant cytotoxicity compared to standard treatments like doxorubicin . The underlying mechanism was attributed to the induction of apoptosis in cancer cells, as evidenced by nuclear disintegration observed through DAPI staining.

Data Tables

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9(2)12(13-3)10-5-7-11(14-4)8-6-10/h5-9,12-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBFSMQALQAMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406315 | |

| Record name | 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881486-12-0 | |

| Record name | 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.